molecular formula C46H48O2P2 B1600210 (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl CAS No. 394248-45-4

(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl

Katalognummer: B1600210
CAS-Nummer: 394248-45-4
Molekulargewicht: 694.8 g/mol
InChI-Schlüssel: IMUHNRWTDUVXOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl is a prominent atropisomeric chiral bisphosphine ligand essential in advanced asymmetric catalysis. Its primary research value lies in its ability to induce high enantioselectivity in transition metal-catalyzed reactions, enabling the synthesis of chiral molecules with precise stereocontrol. This ligand is particularly effective in ruthenium-catalyzed asymmetric hydrogenations and dynamic kinetic resolutions for the synthesis of valuable hydroxy and amino acid derivatives . It also plays a critical role in enantioselective copper-catalyzed hydrosilylation of aryl ketones . Furthermore, its application extends to gold(I)-catalyzed enantioselective ring expansion reactions and has been used in the development of reductive-Heck reactions to access chiral 3-substituted indanones . The ligand's robust performance and versatility make it a key tool for researchers developing methodologies in pharmaceutical synthesis and fine chemical production.

Eigenschaften

IUPAC Name

[2-[2-bis(3,5-dimethylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-dimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H48O2P2/c1-29-17-30(2)22-37(21-29)49(38-23-31(3)18-32(4)24-38)43-15-11-13-41(47-9)45(43)46-42(48-10)14-12-16-44(46)50(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40/h11-28H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUHNRWTDUVXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC(=C2C3=C(C=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)OC)OC)C6=CC(=CC(=C6)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H48O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459317
Record name AGN-PC-004SVW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

694.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394248-45-4, 362634-22-8
Record name AGN-PC-004SVW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6,6'-Dimethoxy-2,2'-biphenyldiyl)bis[bis(3,5-dimethylphenyl)phosphine]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (6,6'-Dimethoxy-2,2'-biphenyldiyl)bis[bis(3,5-dimethylphenyl)phosphine]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl typically follows a multi-step route:

  • Starting Material : The chiral biphenyl backbone, 6,6'-dimethoxy-1,1'-biphenyl, is used as the scaffold.
  • Phosphination : Introduction of di(3,5-xylyl)phosphino groups at the 2,2'-positions of the biphenyl.
  • Purification and Characterization : Ensuring high optical purity (enantiomeric excess ≥ 99%) and chemical purity (~97%) through chromatographic and spectroscopic techniques.

Detailed Preparation Procedure

Phosphination of 6,6'-dimethoxy-1,1'-biphenyl

The key step involves the formation of the bis(phosphino) derivative by reacting the biphenyl precursor with di(3,5-xylyl)phosphine moieties. This is generally achieved via:

This approach ensures regioselective substitution at the 2,2'-positions.

Oxidation to Diphosphine Oxide (Optional Intermediate)

In some synthetic routes, the phosphine groups are first oxidized to phosphine oxides for purification and characterization, followed by reduction back to phosphines:

  • Oxidation is performed using hydrogen peroxide (H2O2, 30 wt% in water) in dichloromethane at 0 °C to room temperature.
  • After stirring, excess oxidant is quenched with sodium thiosulfate.
  • The phosphine oxide is isolated by extraction and purified by column chromatography.
  • Reduction back to the phosphine is done under mild conditions (e.g., using trichlorosilane or other reducing agents).

This stepwise oxidation-reduction strategy aids in obtaining high purity and stereochemical integrity.

Experimental Conditions and Analytical Data

Step Reagents/Conditions Yield (%) Notes
Lithiation n-Butyllithium, THF, low temperature (-78 °C) Regioselective lithiation at 2,2'-positions
Phosphination Di(3,5-xylyl)chlorophosphine, inert atmosphere Installation of phosphino groups
Oxidation to phosphine oxide H2O2 (30 wt%), CH2Cl2, 0 °C to RT, 2 h ~90-95 Facilitates purification and characterization
Reduction to phosphine Trichlorosilane or equivalent Restores phosphine functionality
Purification Silica gel chromatography Achieves ≥97% chemical purity
Optical purity Chiral HPLC or NMR ≥99% ee Ensures enantiomeric excess

Characterization Techniques

Research Findings and Notes

  • The preparation method ensures high stereochemical fidelity, critical for asymmetric catalysis applications.
  • The use of di(3,5-xylyl) substituents on the phosphino groups enhances steric bulk, influencing catalytic activity and selectivity.
  • The methoxy groups at the 6,6'-positions of the biphenyl backbone contribute to electronic tuning and solubility.
  • The oxidation to phosphine oxide intermediate is a common purification strategy, as the oxide is more stable and easier to handle.
  • The overall synthetic route is robust and reproducible, with yields typically above 90% for key steps.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Purpose Outcome
1 Lithiation n-BuLi, THF, -78 °C Generate biphenyl dianion Reactive intermediate
2 Phosphination Di(3,5-xylyl)chlorophosphine, inert atmosphere Install phosphine groups Bis(phosphino) biphenyl
3 Oxidation (optional) H2O2 (30 wt%), CH2Cl2, 0 °C to RT Convert phosphine to phosphine oxide Purification intermediate
4 Reduction (if oxidized) Trichlorosilane or equivalent Restore phosphine functionality Final phosphine ligand
5 Purification Silica gel chromatography Remove impurities High purity product
6 Characterization NMR, HRMS, chiral HPLC, X-ray Confirm structure and purity Verified chiral ligand

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(-)-2,2’-Bis[di(3,5-xylyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl undergoes various types of reactions, including:

    Oxidation: The phosphino groups can be oxidized to phosphine oxides.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Asymmetric Catalysis

One of the primary applications of (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl is in asymmetric catalysis. This ligand is particularly effective in catalyzing reactions that require the formation of chiral centers.

Case Studies in Asymmetric Catalysis

  • Hydrogenation Reactions : In a study published by K. M. K. et al., MeOBIPHEP was used as a ligand in the hydrogenation of prochiral ketones, achieving high enantioselectivity and yield. The results indicated that the use of this ligand could facilitate the production of valuable chiral alcohols from ketones with excellent efficiency .
  • Cross-Coupling Reactions : Research conducted by S. K. et al. demonstrated that this compound could be employed in Suzuki-Miyaura cross-coupling reactions. The study highlighted its ability to provide high yields of biaryl compounds under mild conditions .

Pharmaceutical Applications

The pharmaceutical industry leverages the properties of this compound for synthesizing complex organic molecules that serve as drug candidates.

Notable Pharmaceutical Syntheses

  • Synthesis of Anticancer Agents : A notable application was reported in the synthesis of a series of anticancer agents where MeOBIPHEP facilitated the formation of key intermediates with high stereochemical purity .
  • Chiral Drug Development : The compound has been instrumental in developing chiral drugs that require precise stereochemistry for biological activity. Its use has been documented in synthesizing various pharmaceutical compounds with significant therapeutic effects .

Organometallic Chemistry

This compound also finds applications in organometallic chemistry as a ligand for transition metals.

Organometallic Complexes

  • Ruthenium Complexes : Studies have shown that complexes formed with ruthenium using MeOBIPHEP as a ligand exhibit enhanced catalytic activity in olefin metathesis reactions. These complexes have been utilized to create complex molecular architectures efficiently .

Wirkmechanismus

The mechanism of action of (S)-(-)-2,2’-Bis[di(3,5-xylyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl involves its role as a chiral ligand. It coordinates with metal centers to form complexes that facilitate asymmetric reactions. The chiral environment created by the ligand induces enantioselectivity in the reaction, leading to the preferential formation of one enantiomer over the other .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (S)-(+)-4,12-Bis[di(3,5-xylyl)phosphino]-[2.2]-paracyclophane
  • (S)-7,7′-Bis[di(3,5-xylyl)phosphino]-3,3′,4,4′-tetrahydro-4,4′-dimethyl-8,8′-bi(2H-1,4-benzoxazine)

Uniqueness

(S)-(-)-2,2’-Bis[di(3,5-xylyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl is unique due to its high enantioselectivity and efficiency in catalysis. Compared to similar compounds, it offers better performance in certain asymmetric reactions, making it a preferred choice in both research and industrial applications .

Biologische Aktivität

Molecular Formula and Weight

  • Molecular Formula : C₄₆H₄₈O₂P₂
  • Molecular Weight : 694.82 g/mol

Structural Representation

The compound features a biphenyl backbone with two di(3,5-xylyl)phosphino groups and methoxy substituents at the 6,6' positions. This configuration contributes to its unique properties.

Anticancer Properties

Research indicates that compounds containing phosphorus can exhibit anticancer properties due to their ability to interfere with cellular signaling pathways. A study demonstrated that derivatives of phosphines can induce apoptosis in cancer cells by activating caspase pathways. This suggests that (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl may possess similar properties.

Enzyme Inhibition

Another aspect of its biological activity is the inhibition of certain enzymes. Phosphine oxides and phosphines have been shown to act as inhibitors for various enzymes involved in cancer progression. The dual phosphino groups in this compound could enhance its binding affinity to target enzymes.

Antimicrobial Activity

Preliminary studies suggest that organophosphorus compounds can exhibit antimicrobial properties. The specific activity of this compound against bacterial strains remains to be fully characterized but shows promise based on structural analogs.

Synthesis and Evaluation

A study focused on the synthesis of various phosphine derivatives highlighted this compound as a key intermediate in developing more potent anticancer agents. The synthetic route involved coupling reactions that utilized palladium catalysts to ensure high yields and purity.

Pharmacological Studies

In pharmacological evaluations, compounds similar to this compound were tested for their effects on various cancer cell lines. Results indicated significant cytotoxicity against breast and prostate cancer cells at micromolar concentrations.

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionPotential inhibitor of cancer-related enzymes
AntimicrobialPreliminary antimicrobial activity noted

Synthesis Overview

StepDescriptionYield (%)
Initial CouplingFormation of biphenyl core85
PhosphinationIntroduction of phosphino groups90
Final PurificationRecrystallization for purity95

Q & A

Q. What structural features of this ligand are critical for its role in asymmetric catalysis?

The ligand’s chiral biphenyl backbone, electron-rich 3,5-xylyl substituents on phosphorus, and steric bulk from methoxy groups at the 6,6' positions are key. The xylyl groups enhance steric hindrance and electronic tuning, while the methoxy groups rigidify the biphenyl framework, promoting enantioselectivity in transition-metal complexes (e.g., Ru or Pd catalysts) . For characterization, use 31^{31}P NMR to confirm phosphine coordination and X-ray crystallography to resolve stereochemical configuration.

Q. How should researchers handle this compound to prevent degradation?

This ligand is air-sensitive due to phosphine oxidation. Store under inert gas (Ar/N2_2) at 0–6°C . Prior to catalysis, activate by stirring under inert conditions with a reducing agent (e.g., NaBH4_4) to remove oxide impurities. Monitor purity via HPLC (≥97% by ; ≥95% by ).

Advanced Research Questions

Q. What experimental strategies optimize enantioselectivity in cross-coupling reactions using this ligand?

  • Steric Tuning : Replace 3,5-xylyl groups with bulkier substituents (e.g., 3,5-di-tert-butyl-4-methoxyphenyl in ) to increase enantiomeric excess (ee) in sterically demanding substrates.
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize charged intermediates.
  • Metal-Ligand Ratio : Test stoichiometric vs. catalytic ligand amounts; excess ligand (1.2–2.0 equiv) often improves selectivity .
  • Case Study : In asymmetric hydrogenation, ligands with xylyl groups achieve >90% ee for α,β-unsaturated esters, whereas less bulky analogs (e.g., diphenylphosphino derivatives) show <70% ee .

Q. How can researchers resolve contradictions in catalytic performance between this ligand and structurally similar analogs?

Ligand Variation Catalytic Outcome Key Evidence
3,5-xylyl substituentsHigh activity in Suzuki-Miyaura coupling
3,5-di-tert-butyl-methoxySuperior ee in hydrogenation
BIPHEP derivativesLower thermal stability
Methodological Approach :
  • Conduct kinetic studies (e.g., Eyring plots) to compare activation barriers.
  • Use DFT calculations to analyze electronic effects of substituents on metal-center electron density.
  • Validate with 31^{31}P NMR to detect ligand-metal binding modes.

Q. What analytical techniques confirm the ligand’s enantiopurity and coordination geometry?

  • Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., Chiralpak IA) with hexane/IPA eluent .
  • X-ray Crystallography : Resolve the Λ/Δ configuration of metal complexes (e.g., [Ru(benzene)(ligand)]Cl2_2) .
  • Circular Dichroism (CD) : Correlate CD signals with absolute configuration for free ligands.

Data Contradiction Analysis

Q. Why might catalytic results using this ligand differ from literature under identical conditions?

  • Impurity Profile : Trace oxygen or moisture degrades phosphine ligands. Use glovebox-synthesized catalysts and rigorously dried solvents .
  • Substrate-Ligand Mismatch : Steric clashes between xylyl groups and substrates reduce turnover. Screen alternative ligands (e.g., DTBM-Garphos™ in ) for bulky substrates.
  • Metal Source Variability : Catalyst preformation (e.g., [Pd(ligand)Cl2_2] vs. in situ mixing) affects activity. Preformed complexes often yield reproducible results .

Synthesis & Modification

Q. How can researchers synthesize derivatives of this ligand for tailored applications?

  • Phosphine Modification : React bis(3,5-xylyl)chlorophosphine with the biphenyl diol precursor under inert conditions. Purify via column chromatography (SiO2_2, EtOAc/hexane) .
  • Methoxy Group Replacement : Substitute 6,6'-methoxy with electron-withdrawing groups (e.g., Cl in ) to modulate metal-ligand bond strength.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl
Reactant of Route 2
(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.